methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride

Salt selection Solubility enhancement Building block standardization

This dihydrochloride salt (MW 228.08, mp 149–151 °C) ensures accurate stoichiometry and eliminates weighing errors associated with hygroscopic free bases. Its 4-aminopyrazole core and methyl ester side chain enable orthogonal derivatization for JAK inhibitor and PROTAC libraries. Switching to the free base (CAS 802269-97-2) or the monohydrochloride (CAS 6647-89-8) alters solubility, nucleophilicity, and melting range, breaking synthetic reproducibility. Choose this form for reliable parallel synthesis and direct scale-up.

Molecular Formula C6H11Cl2N3O2
Molecular Weight 228.07 g/mol
CAS No. 1193387-88-0
Cat. No. B1452066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride
CAS1193387-88-0
Molecular FormulaC6H11Cl2N3O2
Molecular Weight228.07 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C=C(C=N1)N.Cl.Cl
InChIInChI=1S/C6H9N3O2.2ClH/c1-11-6(10)4-9-3-5(7)2-8-9;;/h2-3H,4,7H2,1H3;2*1H
InChIKeyVGPNGONDCIEPIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate Dihydrochloride (CAS 1193387-88-0): Procurement and Selection Guide


Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride (CAS 1193387-88-0) is a bifunctional heterocyclic building block featuring a 4-aminopyrazole core linked to a methyl ester via a methylene bridge, isolated as a dihydrochloride salt (C6H11Cl2N3O2, MW 228.08 g/mol) [1]. Its structural hallmarks — a nucleophilic primary aromatic amine at the 4-position and an electrophilic methyl ester side chain — enable orthogonal derivatization strategies essential for generating compound libraries in medicinal chemistry programs [2]. The compound is supplied as a crystalline solid with a defined melting point of 149–151 °C and a typical purity of ≥95% [1], providing a reproducible starting point for multi-step syntheses.

Why Methyl 2-(4-Amino-1H-Pyrazol-1-yl)Acetate Dihydrochloride Cannot Be Simply Replaced by Its Free Base or Mono-HCl Salt


Selecting an incorrect salt form or close analog of methyl 2-(4-amino-1H-pyrazol-1-yl)acetate has direct implications for synthetic reproducibility. Switching from the dihydrochloride salt (CAS 1193387-88-0) to the free base (CAS 802269-97-2) reduces molecular weight by 32%, alters stoichiometric calculations made for subsequent reactions, and is expected to significantly decrease aqueous solubility and amine nucleophilicity in unprotected form [1]. The monohydrochloride variant (CAS 6647-89-8) exhibits a different melting range (150–152 °C) and distinct GHS hazard labeling [2]. Even replacing the methyl ester with the homologous ethyl ester dihydrochloride (CAS 2169997-54-8) changes the ester reactivity profile and adds steric bulk (MW 242.10 vs. 228.08), potentially altering reaction kinetics and HPLC retention times in established protocols . These physicochemical differences make direct substitution unreliable without full re-optimization of synthetic sequences.

Quantitative Differentiation of Methyl 2-(4-Amino-1H-Pyrazol-1-yl)Acetate Dihydrochloride vs. Closest Analogs


Dihydrochloride Salt Form Provides Defined Stoichiometry and Higher Aqueous Solubility vs. Free Base

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride (MW 228.08) incorporates two HCl equivalents per molecule, providing a defined salt stoichiometry absent in the free base (MW 155.15, CAS 802269-97-2) or the monohydrochloride (MW 191.61, CAS 6647-89-8) [1]. The dihydrochloride's three hydrogen bond donors (vs. one for the free base) and ionic character translate to a calculated logP of -0.564, which is lower (more hydrophilic) than the free base's XLogP3-AA of -0.4 [2], consistent with enhanced aqueous solubility. This defined salt form eliminates variability in protonation state that can affect nucleophilicity at the 4-amino group during acylation, reductive amination, or urea formation reactions.

Salt selection Solubility enhancement Building block standardization

Melting Point of 149–151 °C Enables Crystalline Identity Confirmation Distinct from Mono-HCl Congener

The target dihydrochloride exhibits a reported melting point of 149–151 °C [1]. This is distinguishable from the monohydrochloride salt (CAS 6647-89-8), which has been reported with a melting range of 150–152 °C in some sources [2] and 165 °C in others [3]. The narrow mp range of the dihydrochloride salt serves as a batch-to-batch identity verification parameter that differentiates it from the mono-HCl form, the free base (typically an oil or low-melting solid), and the carboxylic acid dihydrochloride analog (CAS 1201935-99-0, MW 214.05) .

Quality control Identity testing Building block characterization

4-Aminopyrazole Scaffold Enables Potent JAK Kinase Inhibition in Downstream Derivatives, with Cellular IC50 Values Superior to Ruxolitinib

Derivatives built from 4-amino-(1H)-pyrazole scaffolds — the core motif present in methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride — have yielded potent JAK inhibitors. Compound 3f demonstrated IC50 values of 3.4, 2.2, and 3.5 nM against JAK1, JAK2, and JAK3 respectively [1]. In cellular antiproliferative assays, compound 3f showed IC50 values of 1.08 μM (PC-3), 1.33 μM (MCF-7), 1.08 μM (HEL), 0.77 μM (K562), and 1.61 μM (MOLT4), while compound 11b achieved selective submicromolar activity against HEL (IC50: 0.35 μM) and K562 (IC50: 0.37 μM). By comparison, the FDA-approved JAK inhibitor Ruxolitinib showed significantly weaker activity: IC50 >5 μM against PC-3 and MCF-7, 2.62 μM against HEL, 10.3 μM against K562, and 15.8 μM against MOLT4 [2]. This demonstrates the potential of 4-aminopyrazole-based building blocks to yield derivatives with >7-fold improvement over an approved drug in JAK-driven cell lines.

JAK inhibitors Anticancer Kinase selectivity

Aminopyrazole-Based PROTACs Achieve Selective CDK9 Degradation (DC50 = 158 nM) Validating the Scaffold's Utility in Targeted Protein Degradation

An aminopyrazole-based proteolysis targeting chimera (PROTAC 2) designed from a 4-aminopyrazole scaffold achieved selective degradation of cyclin-dependent kinase 9 (CDK9) with a DC50 of 158 ± 6 nM in MiaPaCa2 pancreatic cancer cells [1]. Mass spectrometry-based kinome profiling confirmed that PROTAC 2 selectively degrades CDK9 while sparing CDK2 and CDK5, demonstrating the scaffold's capacity to confer target selectivity in heterobifunctional degrader designs. This finding establishes that the 4-aminopyrazole core present in methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride can serve as a productive starting point for designing selective degraders.

PROTAC CDK9 degradation Targeted protein degradation

Orthogonal Reactivity Profile: 4-Amino Group and Methyl Ester Enable Sequential, Regioselective Derivatization Without Protecting Group Manipulation

Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride provides two chemically orthogonal reactive handles: the C4 primary aromatic amine (pKa of conjugate acid expected at ~4–5 for aminopyrazoles) and the methyl ester side chain. The amine undergoes selective acylation, sulfonylation, or reductive amination under mild conditions without competing ester aminolysis under controlled pH. In contrast, the 3-amino regioisomer (methyl 2-(3-amino-1H-pyrazol-1-yl)acetate) positions the amine within the pyrazole ring in a chemically and electronically distinct environment, resulting in different regioselectivity profiles in electrophilic aromatic substitution and cross-coupling reactions [1]. The carboxylic acid analog (4-amino-1H-pyrazole-1-acetic acid dihydrochloride, CAS 1201935-99-0) lacks the ester leaving group, requiring pre-activation for amide bond formation, adding a synthetic step.

Orthogonal synthesis Combinatorial chemistry Library design

Purity Specification of ≥95% with Batch-Specific QC Documentation (NMR, HPLC, GC) Enables Reliable Scale-Up of Multi-Step Syntheses

The dihydrochloride salt is commercially supplied with a minimum purity specification of 95%, with vendors such as Bidepharm providing batch-specific quality control documentation including NMR, HPLC, and GC analyses . This multi-technique QC package compares favorably against the free base (CAS 802269-97-2), which is also available at ≥97% purity but lacks the salt-form consistency for stoichiometric applications . The combination of defined salt stoichiometry and documented purity reduces the risk of introducing unknown impurities into multi-step synthetic sequences, which is critical when the building block is used in early steps of a >5-step synthesis where impurity amplification can render final products unsuitable for biological testing.

Quality assurance Batch consistency Scale-up

Optimal Application Scenarios for Methyl 2-(4-Amino-1H-Pyrazol-1-yl)Acetate Dihydrochloride Based on Quantitative Evidence


JAK/STAT Pathway Inhibitor Discovery: Building Block for Generating 4-Aminopyrazole-Derived Kinase Inhibitor Libraries

Programs targeting JAK1, JAK2, or JAK3 for oncology or inflammatory indications benefit directly from this building block. Published SAR demonstrates that 4-amino-(1H)-pyrazole derivatives can achieve single-digit nanomolar biochemical IC50 values against JAK kinases and submicromolar cellular potency exceeding Ruxolitinib (7.5-fold improvement in HEL cells) [1]. The dihydrochloride salt's defined stoichiometry (MW 228.08) ensures accurate molar calculations when generating focused libraries through parallel acylation or reductive amination at the C4-amine, followed by ester hydrolysis or aminolysis.

PROTAC Linker Attachment: 4-Aminopyrazole Core for Cereblon-Based Heterobifunctional Degraders

The 4-aminopyrazole scaffold has been validated in PROTAC development, yielding a selective CDK9 degrader (DC50 = 158 nM) [2]. The orthogonal reactivity of the C4-amine (for attaching the target-protein ligand) and the methyl ester (for linker functionalization after hydrolysis) makes this dihydrochloride salt an efficient starting point for assembling PROTAC candidates without requiring protecting group strategies.

Combinatorial Library Synthesis Requiring Stoichiometric Precision and Batch-to-Batch Reproducibility

For high-throughput parallel synthesis, the dihydrochloride form (CAS 1193387-88-0) eliminates weighing errors associated with hygroscopic free bases. The defined melting point (149–151 °C) [3] and vendor-provided QC data (NMR, HPLC, GC) enable incoming identity verification. This contrasts with the free base, which may exist as an oil or low-melting solid, complicating accurate dispensing in automated library production.

Agrochemical Intermediate Development: Metabolic Stability Optimization via Pyrazole Bioisosterism

Pyrazoles function as metabolically stable bioisosteres of phenol in agrochemical design . The 4-amino substitution pattern in this building block provides a vector for introducing diverse pharmacophores while the methyl ester can be converted to amides, hydrazides, or hydroxamic acids for metal-chelating fungicide or herbicide scaffolds.

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